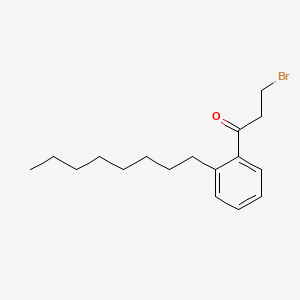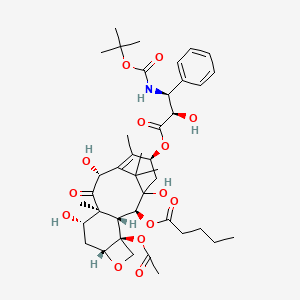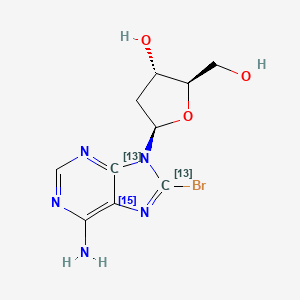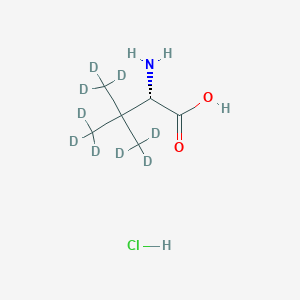
cis-Dihydrotetrabenazine Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Dihydrotetrabenazine Glucuronide: is a derivative of Tetrabenazine, a drug primarily used as a vesicular monoamine transporter (VMAT) inhibitor. It is employed in the treatment of hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia. The glucuronide form enhances the solubility and bioavailability of the parent compound, making it more effective in clinical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Dihydrotetrabenazine Glucuronide typically involves the chemical modification of Tetrabenazine
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often carried out in controlled environments to ensure purity and consistency. The process requires precise control of reaction conditions, such as temperature, pH, and reaction time, to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: cis-Dihydrotetrabenazine Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, cis-Dihydrotetrabenazine Glucuronide is used as a reagent in the synthesis of complex organic molecules and as a standard in analytical methods to study chemical properties and reactions.
Biology: In biological research, it serves as a tool to investigate the role of VMAT in neurotransmitter regulation and to study the mechanisms underlying movement disorders.
Medicine: Medically, this compound is used in the development of new treatments for hyperkinetic movement disorders. Its enhanced solubility and bioavailability make it a valuable compound in drug formulation.
Industry: In the pharmaceutical industry, it is used in the production of VMAT inhibitors and other therapeutic agents. Its role in improving drug delivery and efficacy is significant.
Mechanism of Action
The mechanism of action of cis-Dihydrotetrabenazine Glucuronide involves the inhibition of VMAT, which is responsible for transporting monoamines (such as dopamine, serotonin, and norepinephrine) into synaptic vesicles. By inhibiting VMAT, the compound reduces the amount of monoamines available for release into the synapse, thereby decreasing hyperkinetic movements.
Molecular Targets and Pathways:
Molecular Targets: VMAT2 (vesicular monoamine transporter 2).
Pathways: Dopaminergic, serotonergic, and noradrenergic pathways.
Comparison with Similar Compounds
Tetrabenazine: The parent compound from which cis-Dihydrotetrabenazine Glucuronide is derived.
Deutetrabenazine: Another VMAT inhibitor used in the treatment of movement disorders.
Valbenazine: A VMAT2 inhibitor used for the treatment of tardive dyskinesia.
Uniqueness: this compound is unique in its enhanced solubility and bioavailability compared to its parent compound, Tetrabenazine. This makes it more effective in clinical applications and allows for better drug formulation and delivery.
Properties
Molecular Formula |
C25H37NO9 |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H37NO9/c1-12(2)7-14-11-26-6-5-13-8-18(32-3)19(33-4)9-15(13)16(26)10-17(14)34-25-22(29)20(27)21(28)23(35-25)24(30)31/h8-9,12,14,16-17,20-23,25,27-29H,5-7,10-11H2,1-4H3,(H,30,31)/t14-,16-,17+,20-,21-,22+,23-,25+/m0/s1 |
InChI Key |
YDJCTMWZMQNVOB-BUFBAGLDSA-N |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC)OC |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC4C(C(C(C(O4)C(=O)O)O)O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile](/img/structure/B15352679.png)






